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molecular formula C7H15O4P B1329716 Diethyl 2,3-epoxypropylphosphonate CAS No. 7316-37-2

Diethyl 2,3-epoxypropylphosphonate

Cat. No. B1329716
M. Wt: 194.17 g/mol
InChI Key: FUKXIMRHLZJUCG-UHFFFAOYSA-N
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Patent
US04206156

Procedure details

(1)-(a) 47% Aqueous hydrobromic acid (82.8 g) was added dropwise to diethyl 2,3-epoxypropylphosphonate (77.6 g) under ice-cooling and with stirring over a five minutes interval. After the stirring was continued for an hour under ice-cooling and for 3 hours at ambient temperature, the reaction mixture was extracted with ethyl acetate (500 ml). The ethyl acetate layer was separated, washed three times with saturated aqueous sodium bicarbonate solution (200 ml and 100 ml×2) and twice with saturated aqueous sodium chloride solution (100 ml×2), dried over magnesium sulfate and evaporated to dryness to give oily diethyl 3-bromo-2-hydroxypropylphosphonate (94.7 g)
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[O:2]1[CH2:13][CH:3]1[CH2:4][P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]>>[Br:1][CH2:13][CH:3]([OH:2])[CH2:4][P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
82.8 g
Type
reactant
Smiles
Br
Name
Quantity
77.6 g
Type
reactant
Smiles
O1C(CP(OCC)(OCC)=O)C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over a five minutes interval
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
After the stirring was continued for an hour under ice-
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (500 ml)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed three times with saturated aqueous sodium bicarbonate solution (200 ml and 100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with saturated aqueous sodium chloride solution (100 ml×2), dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrCC(CP(OCC)(OCC)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 94.7 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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